2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
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Overview
Description
2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound that belongs to the class of carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methylcarbamoyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with varying substituents, such as:
- 2-(3-Nitrophenyl)acetic acid
- 2-(3-Aminophenyl)acetic acid
- 2-(3-Hydroxyphenyl)acetic acid .
Uniqueness
What sets 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid apart is its specific combination of functional groups, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H9N3O4 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-[3-(methylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C8H9N3O4/c1-9-8(15)5-2-3-6(12)11(10-5)4-7(13)14/h2-3H,4H2,1H3,(H,9,15)(H,13,14) |
InChI Key |
YRLPRWIXRZVVSF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN(C(=O)C=C1)CC(=O)O |
Origin of Product |
United States |
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